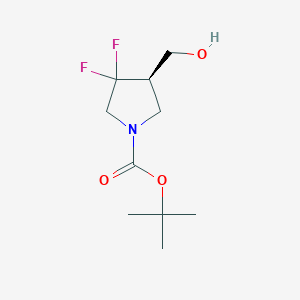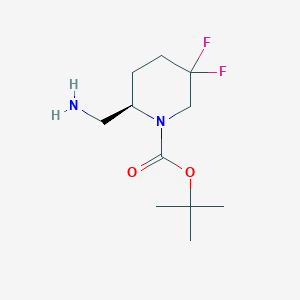![molecular formula C8H12O2 B8220361 (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B8220361.png)
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-bicyclo[111]pentanyl)propanoic acid is a compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained three-dimensional cage-like framework, which imparts unique chemical and physical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are still under development, with continuous flow synthesis being a promising approach. This method offers scalability and efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bicyclo[1.1.1]pentane structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions are typically mild, with visible light-induced reactions being a notable example .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, visible light-induced difluoroalkylation/heteroarylation reactions yield diverse 1-difluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes .
科学的研究の応用
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid has a wide range of scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in the study of biological systems and molecular interactions.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including materials science and catalysis.
作用機序
The mechanism of action of (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with molecular targets through its strained bicyclo[1.1.1]pentane structure. This strain relief-driven cleavage of bonds enables reactions with nucleophiles, radicals, and electrophiles . The compound’s unique structure allows for increased delocalization of electron density, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: A precursor to (2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid, featuring a similar cage-like structure.
[1.1.1]Propellane: Another related compound used as an intermediate in the synthesis of bicyclo[1.1.1]pentane derivatives.
Uniqueness
This compound stands out due to its combination of the bicyclo[1.1.1]pentane structure with the propanoic acid moiety. This unique combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
(2S)-2-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(7(9)10)8-2-6(3-8)4-8/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6?,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZXKLHDGDEIBM-SDUJUNFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC(C1)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C12CC(C1)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(3R)-2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B8220305.png)

![tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B8220315.png)
![tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride](/img/structure/B8220323.png)
![tert-butyl (S)-(2-azaspiro[3.3]heptan-5-yl)carbamate](/img/structure/B8220325.png)

![methyl (3S)-1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8220350.png)



